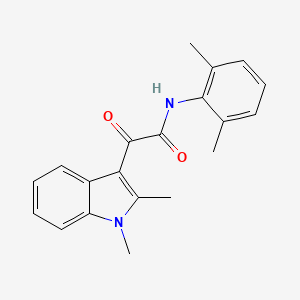

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamide

Description

2-(1,2-Dimethyl-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamide is a synthetic indole-derived acetamide compound characterized by a 1,2-dimethylindole core linked to a 2-oxoacetamide group substituted with a 2,6-dimethylphenyl moiety. The compound’s indole scaffold is a common pharmacophore in drug discovery, known for modulating tubulin dynamics, enzyme inhibition, and receptor interactions .

Properties

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-12-8-7-9-13(2)18(12)21-20(24)19(23)17-14(3)22(4)16-11-6-5-10-15(16)17/h5-11H,1-4H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZMBQHOYQCVMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{18}H_{20}N_{2}O_{2}

- Molecular Weight : 296.36 g/mol

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. Notably:

- MCF-7 (breast cancer) : The compound showed a growth inhibitory concentration (GI50) of approximately 5.0 µM.

- HeLa (cervical cancer) : The GI50 was reported at 7.5 µM.

These findings suggest that the compound may interfere with cellular proliferation pathways, potentially through apoptosis induction or cell cycle arrest.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression, such as NEK6 and NEK9, which are overexpressed in several malignancies .

- Reactive Oxygen Species (ROS) Production : The compound may induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

A notable case study investigated the compound's effect on glioblastoma cells. The study utilized a combination of in vitro and in vivo models to assess the efficacy and safety profile. Key findings included:

-

In Vitro Studies :

- The compound reduced cell viability by 60% at a concentration of 10 µM after 48 hours.

- Flow cytometry analysis indicated an increase in the percentage of apoptotic cells.

-

In Vivo Studies :

- In xenograft models, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

Comparative Data Table

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Apoptosis induction |

| HeLa | 7.5 | Cell cycle arrest |

| U87MG (Glioma) | 10.0 | ROS production and apoptosis |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,6-dimethylphenyl)-2-oxoacetamide with key analogs based on structural features, pharmacological activity, and experimental findings.

F12016 (N-(2-Acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide)

- Structural Differences : F12016 replaces the 2,6-dimethylphenyl group with a 2-acetylphenyl substituent.

- Pharmacological Profile : Despite structural similarity, F12016 was reported to lack measurable activity in preliminary studies, highlighting the critical role of the N-aryl substitution in bioactivity .

D-24851 (N-(Pyridin-4-yl)-[1-(4-chlorobenzyl)-indol-3-yl]-glyoxylamide)

- Structural Differences : D-24851 features a pyridinyl group and a 4-chlorobenzyl substitution on the indole nitrogen, diverging from the dimethyl groups on both the indole and phenyl rings in the target compound.

- Pharmacological Profile :

- Mechanism : Binds tubulin at a unique site, evading resistance mechanisms associated with vinca alkaloids and taxanes .

- Efficacy : Achieved complete tumor regression in Yoshida AH13 sarcoma models at oral doses without neurotoxicity, a significant advantage over paclitaxel and vincristine .

- Resistance Profile : Retains potency against multidrug-resistant (MDR) cell lines overexpressing P-glycoprotein .

2-Oxoindoline Derivatives ()

Compounds such as 1-F (2-hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide) and IK (hydroxy-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid) share the 2-oxoacetamide backbone but lack the dimethyl substitutions.

- Biological Activity : These derivatives were evaluated for cytotoxicity and enzyme inhibition, with substituents on the indole ring (e.g., methyl, naphthyl) correlating with enhanced potency in cancer cell lines .

Agrochemical Acetamides ()

Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) share the N-(2,6-dimethylphenyl) group but are chlorinated and used as herbicides.

- Key Contrast : The target compound’s indole core and lack of chloro substituents distinguish it from agrochemical analogs, underscoring divergent applications (pharmaceutical vs. pesticidal) .

Structural-Activity Relationship (SAR) Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.